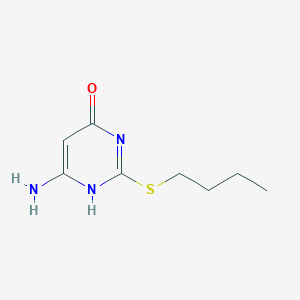

6-Amino-2-(butylthio)pyrimidin-4-ol

Beschreibung

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Synthesis and Mechanistic Inquiry

Pyrimidine derivatives are of immense importance in both natural and synthetic chemistry. They form the core structure of nucleobases such as cytosine, thymine, and uracil (B121893), which are fundamental to the structure and function of DNA and RNA. nih.govwikipedia.org Beyond their biological roles, pyrimidines are pivotal in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities. orientjchem.orgscientifictemper.com The synthesis of novel pyrimidine derivatives is a continuous pursuit, driven by the quest for new therapeutic agents and functional materials. researchgate.net

The versatility of the pyrimidine ring allows for a wide range of chemical transformations, making it an ideal platform for mechanistic studies. nih.govresearchgate.net Researchers have explored various synthetic methodologies, including cyclocondensation reactions and ultrasound-promoted synthesis, to construct substituted pyrimidines. orientjchem.orgnih.govresearchgate.net These studies not only expand the library of available pyrimidine compounds but also provide valuable insights into reaction mechanisms and structure-activity relationships. nih.gov

Overview of the Chemical Structure of 6-Amino-2-(butylthio)pyrimidin-4-ol within the Pyrimidine Class

This compound is a substituted pyrimidine that features several key functional groups which dictate its chemical behavior. The core pyrimidine ring is adorned with an amino group at the 6-position, a hydroxyl group (or its tautomeric keto form) at the 4-position, and a butylthio group at the 2-position.

The presence of the amino and hydroxyl groups allows for the potential for tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. In the case of this compound, it can exist in the pyrimidin-4-ol form or the pyrimidin-4(3H)-one form. The butylthio group, a thioether, adds a lipophilic character to the molecule.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57939-39-6 | epa.govchemscene.comsigmaaldrich.combldpharm.com |

| Molecular Formula | C₈H₁₃N₃OS | epa.govchemscene.comsigmaaldrich.combldpharm.com |

| Molecular Weight | 199.27 g/mol | epa.govchemscene.com |

| Monoisotopic Mass | 199.077933 g/mol | epa.gov |

Research Trajectories for this compound and Related Pyrimidinols

Research into this compound and related pyrimidinols is often directed by their potential applications in various fields of chemistry. While specific research on this exact compound is not extensively detailed in the public domain, the broader class of aminopyrimidinols and thiopyrimidines serves as a guide to potential areas of investigation.

Studies on related compounds, such as 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives, have explored their synthesis and biological evaluation, revealing potential applications in agriculture as plant growth stimulants. researchgate.net The synthesis of various 6-aminouracil (B15529) derivatives, which share structural similarities, is a vibrant area of research, particularly in the context of multicomponent reactions to generate complex fused heterocyclic systems. researchgate.net

Furthermore, the investigation of 2-thiopyrimidine derivatives has been a fruitful avenue, with studies focusing on their synthesis and evaluation as potential anticancer agents. nih.gov The general synthetic accessibility of pyrimidine derivatives, coupled with the diverse biological activities exhibited by this class of compounds, suggests that future research on this compound could explore its potential in medicinal chemistry or materials science. The synthesis of a wide array of pyrimidine derivatives continues to be an active area, with a focus on developing efficient and environmentally benign synthetic methods. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-2-butylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-2-3-4-13-8-10-6(9)5-7(12)11-8/h5H,2-4H2,1H3,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKCMDUPGDVVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365875 | |

| Record name | 6-amino-2-(butylthio)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57939-39-6 | |

| Record name | 6-amino-2-(butylthio)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-2-butylsulfanyl-pyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Amino 2 Butylthio Pyrimidin 4 Ol and Its Analogues

Foundational Synthetic Routes to Pyrimidine (B1678525) Cores

The construction of the pyrimidine ring is a well-established field in heterocyclic chemistry. The most common and versatile methods involve the condensation of two precursor fragments that together provide the necessary carbon and nitrogen atoms to form the six-membered ring.

Condensation Reactions Utilizing Three-Carbon Units and Amidine Structures

The most prevalent and widely utilized method for assembling the pyrimidine nucleus involves the condensation of a three-carbon fragment with a compound containing an N-C-N (amidine) structure. bu.edu.eg This approach is highly modular, allowing for the synthesis of a diverse array of substituted pyrimidines by varying the components. The three-carbon unit is typically a 1,3-dielectrophile, such as a β-dicarbonyl compound, while the N-C-N component can be derived from urea (B33335), thiourea (B124793), guanidine (B92328), or other amidines. bu.edu.eg

The reaction between diethyl malonate and guanidine, for example, is a classic route to produce 2-aminopyrimidine-4,6-diol, a core structure closely related to the target compound. google.com This type of condensation is generally catalyzed by a base, which facilitates the cyclization and subsequent dehydration to form the aromatic pyrimidine ring. A variety of catalysts, including traditional bases like sodium hydroxide (B78521) and more advanced systems like iridium-pincer complexes, have been developed to promote these reactions under various conditions. organic-chemistry.org The Biginelli reaction represents another prominent example of this strategy, involving a three-component condensation of an aldehyde, a β-ketoester, and urea to yield dihydropyrimidines. rsc.org

Table 1: Examples of Condensation Reactions for Pyrimidine Synthesis

| Three-Carbon Unit (C-C-C) | Amidine Structure (N-C-N) | Resulting Pyrimidine Core | Reference |

|---|---|---|---|

| Diethyl Malonate | Guanidine | 2-Amino-4,6-dihydroxypyrimidine | google.com |

| Ethyl Acetoacetate | Urea | 6-Methyl-dihydropyrimidine (via Biginelli reaction) | rsc.org |

| β-Formyl Enamide | Urea | Substituted Pyrimidine | organic-chemistry.org |

| Functionalized Enamines | Ammonium Acetate | 4,5-Disubstituted Pyrimidines | organic-chemistry.org |

Cycloaddition Approaches for Pyrimidine Ring Formation

Cycloaddition reactions offer an alternative and powerful strategy for constructing the pyrimidine ring system. These methods involve the concerted or stepwise combination of molecular fragments to form the six-membered ring. mdpi.com Various types of cycloadditions have been employed, including [4+2], [3+3], and [2+2+2] approaches. rsc.orgmdpi.com

In a [4+2] cycloaddition, analogous to the Diels-Alder reaction, a four-atom component (the diene) reacts with a two-atom component (the dienophile). nih.gov For instance, 1,2,3-triazines can react with amidines in a [4+2] cycloaddition to furnish 2,5-disubstituted pyrimidines. mdpi.com Another approach involves the [3+3] annulation of α,β-unsaturated ketones with amidines, which proceeds through a dihydropyrimidine (B8664642) intermediate that is subsequently oxidized to the aromatic pyrimidine. researchgate.net More recently, a metal-free [2+2+2] cascade cyclization of vinyl thianthrenium salts with nitriles has been developed, providing an efficient route to 2,4,6-trisubstituted pyrimidines. rsc.org These methods are valued for their ability to build molecular complexity and control regioselectivity in a single step.

Table 2: Cycloaddition Strategies for Pyrimidine Ring Formation

| Reactant A | Reactant B | Cycloaddition Type | Resulting Core | Reference |

|---|---|---|---|---|

| 1,2,3-Triazine (as diene) | Amidine (as dienophile) | [4+2] | 2,5-Disubstituted Pyrimidine | mdpi.com |

| α,β-Unsaturated Ketone | Benzamidine | [3+3] | Trisubstituted Pyrimidine | researchgate.net |

| β-Alkynyl-N-sulfonyl Ketenimine | Imidamide | [3+3] | 4-Iminopyrimidine | mdpi.com |

| Vinyl Thianthrenium Salt | Nitrile (x2) | [2+2+2] | 2,4,6-Trisubstituted Pyrimidine | rsc.org |

Targeted Synthesis of 6-Amino-2-(butylthio)pyrimidin-4-ol and Specific Derivatives

The synthesis of the specific molecule this compound typically proceeds from a pre-formed pyrimidine ring that already contains some of the required functional groups. A common and logical precursor is 6-amino-2-thiouracil, which incorporates the 6-amino and 4-ol (or its tautomeric 4-oxo form) functionalities, as well as a sulfur atom at the C2 position, primed for alkylation.

Synthesis via Thiolation and Alkylation Strategies

The introduction of the S-butyl group onto the pyrimidine scaffold is the key transformation in the targeted synthesis of this compound. This is achieved through the S-alkylation of a corresponding 2-thiopyrimidine precursor.

The butylthio moiety is installed via a nucleophilic substitution reaction. The starting material, typically a 2-thiouracil (B1096) derivative, possesses a thiol/thione group at the 2-position of the pyrimidine ring. researchgate.net This sulfur atom acts as a nucleophile, attacking an electrophilic butyl source, most commonly a butyl halide such as 1-bromobutane (B133212) or 1-iodobutane. This reaction forms the crucial carbon-sulfur bond, resulting in the desired 2-(butylthio)pyrimidine structure. Research on related structures, such as the S-methylation of 2-amino-6-methylpyrimidine-4(3H)-thione using dimethyl sulfate (B86663), confirms the viability and methodology of S-alkylation on this type of pyrimidine core. researchgate.net This direct alkylation of the sulfur atom is a highly efficient and widely used method for creating thioether linkages in heterocyclic compounds. acs.org

The S-alkylation reaction is almost universally carried out in the presence of a base. The role of the base is to deprotonate the N-H or S-H proton of the thiouracil tautomer, generating a highly nucleophilic thiolate anion. This anion is a much more potent nucleophile than the neutral thione/thiol, leading to a faster and more efficient reaction with the alkylating agent (e.g., 1-bromobutane).

Commonly used bases for this transformation include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃), or alkoxides (NaOEt). The choice of solvent and base can be optimized to ensure high yields. For example, the synthesis of S-substituted derivatives of 2-amino-6-methylpyrimidine-4(3H)-thione has been successfully performed using bases like potassium hydroxide. researchgate.net The general mechanism involves the formation of the pyrimidine thiolate salt, which then undergoes a classical Williamson ether synthesis-type reaction (for thioethers) with the butyl halide to yield the final product, this compound.

Table 3: Conditions for Base-Catalyzed S-Alkylation of Thiouracil Analogues

| Pyrimidine Substrate | Alkylating Agent | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Amino-6-methylpyrimidine-4(3H)-thione | Dimethyl sulfate | Not specified (implied basic conditions) | Not specified | S-Methyl derivative | researchgate.net |

| 2-Amino-6-methylpyrimidine-4(3H)-thione | Methyl monochloroacetate | Not specified | Not specified | S-Substituted acetate | researchgate.net |

| 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide | Carbon disulfide | KOH | Ethanol (B145695) | Oxadiazole derivative via S-alkylation intermediate | researchgate.net |

| 4-amino-1H-pyrazolo[3,4-d]pyrimidine-6-thiol | Various alkyl/aryl halides | Not specified (general procedure) | Not specified | Thio-substituted derivatives | nih.gov |

Amination and Hydroxylation Routes

The precise installation of functional groups on the pyrimidine ring is crucial for tailoring the properties of the final molecule. The introduction of an amino group at position 6 and a hydroxyl group at position 4 are key steps in the synthesis of the target compound and its analogues.

The introduction of an amino group at the C6 position of a pyrimidine ring is a common transformation in the synthesis of numerous biologically active compounds. The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. wikipedia.org

One of the most prevalent strategies involves the nucleophilic displacement of a suitable leaving group, such as a halogen, from the C6 position. For instance, a 6-chloropyrimidine derivative can serve as a precursor, which upon reaction with an appropriate amine source, yields the desired 6-aminopyrimidine. The reactivity of halopyrimidines towards amination can be influenced by the electronic nature of other substituents on the ring.

Another approach is through enzymatic catalysis. For example, some enzymes activate the pyrimidine ring for subsequent modification by having an active site cysteine nucleophilically add to carbon-6 of the ring. umich.edu While this is a biological process, it highlights the inherent reactivity of the C6 position.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also emerged as powerful tools for C-N bond formation in the synthesis of aminopyrimidines. thieme-connect.comdatapdf.com These methods offer a broad substrate scope and often proceed under mild conditions. For example, the amination of halopyridines, a related class of heteroaromatics, has been successfully achieved using palladium catalysts with chelating bis(phosphine) ligands. datapdf.com This approach could be adapted for the synthesis of 6-aminopyrimidines.

Furthermore, functionalization of pyrimidine nucleosides at the C6 position has been achieved through the C-nucleophilic substitution of C6-(1,2,4-triazol-1-yl) derivatives. nih.gov This method allows for the introduction of various carbon nucleophiles and could potentially be adapted for the synthesis of aminopyrimidine derivatives.

The hydroxyl group at the C4 position of the pyrimidine ring is a key feature of the target compound, which exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form. dicp.ac.cn The synthesis of 4-hydroxypyrimidines can be achieved through several routes.

A common method is the cyclocondensation of a β-ketoester with an amidine. google.com For the synthesis of the target compound's core, a β-ketoester could be reacted with a thiourea derivative, followed by desulfurization. google.com However, this method can have drawbacks such as the cost of the amidine and the use of hazardous reagents like Raney nickel for desulfurization. google.com

Another widely used approach is the hydrolysis of a 4-halopyrimidine. A 4-chloropyrimidine (B154816) derivative, for example, can be converted to the corresponding 4-hydroxypyrimidine (B43898) under aqueous acidic or basic conditions. This transformation is a standard functional group interconversion in pyrimidine chemistry. umich.edu

The synthesis of 4-hydroxypyrimidines can also be accomplished from a β-ketoester, an orthoester, and ammonia (B1221849), although this method can suffer from low yields, especially when using an orthoformate. google.com Similarly, a process starting from a β-ketoester, formamide (B127407), and ammonia has been reported but with very low yields for certain substrates. google.com

An industrially relevant process for producing 4-hydroxypyrimidines involves reacting a sodium formylacetic ester with a compound containing an amidine-like structure. google.com This method has been used for the commercial production of isocytosine (B10225) (2-amino-4-hydroxypyrimidine). google.com

The table below summarizes some of the key synthetic approaches for introducing amino and hydroxyl groups onto the pyrimidine ring.

| Functional Group | Position | Synthetic Strategy | Key Reagents/Conditions | Reference |

| Amino | 6 | Nucleophilic Aromatic Substitution | 6-halopyrimidine, amine source | wikipedia.org |

| Amino | 6 | Palladium-Catalyzed Amination | Halopyrimidine, amine, Pd catalyst, ligand | thieme-connect.comdatapdf.com |

| Hydroxyl | 4 | Cyclocondensation | β-ketoester, amidine/thiourea | google.com |

| Hydroxyl | 4 | Hydrolysis of Halopyrimidine | 4-halopyrimidine, acid/base | umich.edu |

| Hydroxyl | 4 | From Formylacetic Ester | Sodium formylacetic ester, guanidine salt | google.com |

Multi-Component and One-Pot Reaction Schemes

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the reactants. rsc.org These reactions are particularly valuable in medicinal chemistry for generating libraries of structurally diverse compounds. acs.org

The Biginelli reaction, a classic MCR, involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea to produce dihydropyrimidinones or dihydropyrimidinethiones. nih.govyoutube.com This reaction has been widely adapted for the synthesis of a vast array of pyrimidine derivatives. nih.gov The use of thiourea in a Biginelli-type reaction would directly install the 2-thio functionality, which is a precursor to the 2-(butylthio) group in the target molecule.

Variations of the Biginelli reaction have been developed using different active methylene (B1212753) compounds, aldehydes, and urea/thiourea analogues to access a wide range of substituted pyrimidines. nih.gov For instance, the reaction can be catalyzed by both Brønsted and Lewis acids. youtube.com Cobalt ferrite (B1171679) nanoparticles have been reported as efficient catalysts for the Biginelli reaction in the synthesis of 6-amino-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives. mdpi.com Furthermore, three-component condensation reactions of pyruvic acid with aromatic aldehydes and aminoazoles have been developed to synthesize dihydroazolo[1,5-a]pyrimidine-7-carboxylic acids. researchgate.net

Rhodium(III)-catalyzed three-component reactions of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides provide an efficient route to pyrazolo[1,5-a]pyrimidines. nih.govnih.gov These reactions often benefit from microwave heating to shorten reaction times. nih.gov

Green chemistry principles are increasingly being applied to the synthesis of pyrimidines to reduce environmental impact. eurekaselect.comnih.gov This includes the use of alternative energy sources like microwave irradiation and ultrasound, as well as the use of environmentally benign solvents and catalysts. eurekaselect.comnih.gov

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and simplify work-up procedures in pyrimidine synthesis. eurekaselect.comnih.gov The Biginelli reaction, for example, has been successfully performed under microwave irradiation, often under solvent-free conditions. nih.goveurekaselect.com One-pot microwave-assisted synthesis of pyrimidines from a mixture of a starting material, formamide, and phosphorus oxychloride has been reported to be high-yielding and environmentally friendly. mdpi.com

Ultrasound irradiation is another green technique that has been employed for the synthesis of pyrimidine derivatives. nih.gov For instance, the direct three-component Biginelli reaction using guanidine hydrochloride, acetoacetates, and aromatic aldehydes has been promoted by ultrasound. nih.gov

The use of water as a solvent and catalyst-free conditions are also hallmarks of green pyrimidine synthesis. nih.gov For example, three-component reactions for the synthesis of 4-amino-5-pyrimidinecarbonitriles have been carried out under thermal aqueous conditions or microwave irradiation. eurekaselect.com

The following table provides examples of green chemistry approaches in pyrimidine synthesis.

| Green Approach | Reaction Type | Key Features | Reference |

| Microwave Irradiation | Biginelli Reaction | Solvent-free, shorter reaction time, higher yield | nih.goveurekaselect.com |

| Microwave Irradiation | One-pot Synthesis | High-yielding, eliminates intermediate workups | mdpi.com |

| Ultrasound Irradiation | Biginelli Reaction | Promotes reaction with guanidine hydrochloride | nih.gov |

| Aqueous Conditions | Three-component Synthesis | Use of water as a green solvent | eurekaselect.com |

| Catalyst-Free | Multi-component Reaction | Environmentally benign, regioselective | nih.gov |

Advanced Catalytic Systems in Pyrimidine Synthesis

The development of advanced catalytic systems has revolutionized the synthesis of pyrimidines, offering improved efficiency, selectivity, and functional group tolerance.

Palladium catalysts are widely used for cross-coupling reactions to form C-C, C-N, and C-O bonds on the pyrimidine ring. The Buchwald-Hartwig amination, for instance, is a powerful palladium-catalyzed method for synthesizing aminopyrimidines from halopyrimidines. thieme-connect.comnih.gov Palladium catalysts have also been employed for the remote C-H functionalization of 2-aminopyrimidines, allowing for arylation and olefination at the C5-position. rsc.org

Copper-catalyzed reactions are also prominent in pyrimidine synthesis. For example, a copper-catalyzed cyclization of ketones with nitriles provides a facile route to diversely functionalized pyrimidines. organic-chemistry.org

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a valuable tool in sustainable chemistry. conicet.gov.aryoutube.com Organocatalysts have been used in the synthesis of pyrimidine acyclic nucleosides, offering mild reaction conditions and straightforward work-up procedures. conicet.gov.ar L-proline, an organocatalyst, has been used in the three-component synthesis of pyrano[2,3-d]pyrimidine derivatives. acs.org

Furthermore, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been developed as a sustainable method that liberates only hydrogen and water as byproducts. acs.org Nanoparticles, such as cobalt ferrite, have also been shown to be highly efficient catalysts for reactions like the Biginelli condensation. mdpi.com

The table below highlights some advanced catalytic systems used in pyrimidine synthesis.

| Catalyst Type | Reaction | Example | Reference |

| Palladium | Buchwald-Hartwig Amination | Synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines | nih.gov |

| Palladium | C-H Functionalization | Arylation/Olefination at C5 of 2-aminopyrimidines | rsc.org |

| Copper | Cyclization | Synthesis of pyrimidines from ketones and nitriles | organic-chemistry.org |

| Organocatalyst | Aldol-type C-C bond formation | Synthesis of purine (B94841) and pyrimidine acyclic nucleosides | conicet.gov.ar |

| Iridium | Multi-component Synthesis | Synthesis of pyrimidines from amidines and alcohols | acs.org |

| Nanoparticles | Biginelli Reaction | Cobalt ferrite catalyzed synthesis of tetrahydropyrimidines | mdpi.com |

Role of Transition Metal Catalysis (e.g., Palladium, Copper)

Transition metal catalysis plays a pivotal role in the functionalization of pyrimidine rings. Palladium-catalyzed cross-coupling reactions, for instance, are instrumental in forming carbon-carbon and carbon-heteroatom bonds. An example is the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, where a palladium catalyst facilitates the coupling of a substituted pyrimidine with crotonic acid, followed by intramolecular cyclization. nih.gov Specifically, 5-bromo-2,4-dichloropyrimidine (B17362) can be reacted with cyclopentyl amine to form an intermediate that then undergoes a palladium-catalyzed coupling and cyclization to yield the pyridopyrimidine system. nih.gov

Copper catalysis is also significant, particularly in the synthesis of pyrido[2,3-d]pyrimidines. Cu-doped TiO2 nanoparticles have been employed as an efficient catalyst for the reaction of 3-(aminomethyl)pyridin-2-amine (B117360) with aryl methanethiol (B179389) derivatives under ultrasonic irradiation, leading to the formation of the pyrimidine ring through cyclization and release of hydrogen sulfide. nih.gov

| Catalyst System | Reactants | Product Type | Reference |

| Palladium | 5-bromo-2,4-dichloropyrimidine, cyclopentyl amine, crotonic acid | Pyrido[2,3-d]pyrimidin-7(8H)-one | nih.gov |

| Cu-doped TiO2 NPs | 3-(aminomethyl)pyridin-2-amine, aryl methanethiols | 2-arylpyrido[2,3-d]pyrimidines | nih.gov |

| Nickel | Chalcone, PhB(OH)2 or 2-bromopropene | Addition products | acs.org |

| Copper | Chalcone, B2pin2 | Borylated product | acs.org |

| Iron | Chalcone, benzamide (B126) oxime | Pyrimidine product | acs.orgacs.org |

Application of Nanocatalysts in Pyrimidine Ring Assembly

Nanocatalysts are increasingly utilized in organic synthesis due to their high surface area and unique catalytic properties, often leading to enhanced reaction rates and yields under greener conditions. In the context of pyrimidine synthesis, various nanocatalysts have proven effective.

For instance, cobalt ferrite nanoparticles (CoFe2O4-NPs) have demonstrated high efficiency in the Biginelli reaction to produce 6-amino-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives. mdpi.com These nanoparticles facilitate the complete multi-step reaction, whereas individual iron and cobalt oxide nanoparticles only catalyze the initial Knoevenagel condensation. mdpi.com The superior performance is attributed to a synergistic electronic environment within the CoFe2O4-NPs. mdpi.com

Similarly, a reusable heterogeneous magnetic nanocatalyst, SCMNPs@Urea/Py-CuCl2, has been developed for the synthesis of pyrano[2,3-d]pyrimidinone derivatives under solvent-free conditions. bohrium.com This catalyst can be easily recovered using a magnetic field and reused multiple times without a significant loss of activity. bohrium.com Other examples include the use of [γ-Fe2O3@HAp-SO3H] nanocatalysts for the synthesis of hexahydropyrido[2,3-d]pyrimidines and Cu-doped TiO2 nanoparticles for 2-arylpyrido[2,3-d]pyrimidines. nih.gov

| Nanocatalyst | Reaction Type | Product | Key Advantages | Reference |

| CoFe2O4-NPs | Biginelli reaction | 6-Amino-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | High efficiency, facilitates complete reaction | mdpi.com |

| SCMNPs@Urea/Py-CuCl2 | One-pot multicomponent | Pyrano[2,3-d]pyrimidinone derivatives | Reusable, solvent-free, high yields | bohrium.com |

| [γ-Fe2O3@HAp-SO3H] | Multicomponent reaction | Hexahydropyrido[2,3-d]pyrimidines | Good yields | nih.gov |

| Cu-doped TiO2 | Cyclization | 2-Arylpyrido[2,3-d]pyrimidines | Efficient under ambient conditions | nih.gov |

Metal-Free Arylation Techniques for Pyrimidine Scaffolds

To circumvent the use of often expensive and toxic heavy metals, metal-free arylation techniques have emerged as a sustainable alternative. Photochemical processes provide a powerful tool for generating pyrimidinyl radicals under mild conditions (UVA irradiation), which can then participate in C-C bond formation to produce hetero-biaryl derivatives in good to high yields. rsc.org This method displays excellent functional group selectivity. rsc.org

Another approach involves the catalyst-free reaction of β-enaminonitriles, which can be converted to 4-aminopyrimidines under specific reaction conditions. nih.gov This highlights the versatility of starting materials in achieving metal-free synthesis. nih.gov

Synthesis of Fused Pyrimidine Systems and Diverse Heterocyclic Scaffolds

The fusion of a pyrimidine ring with other heterocyclic systems gives rise to a wide array of scaffolds with significant biological potential.

Formation of Thienopyrimidines

Thienopyrimidines, which feature a thiophene (B33073) ring fused to a pyrimidine ring, can be synthesized through various routes. One common strategy starts from a substituted thiophene precursor. For example, 2-amino-3-cyanothiophenes can be treated with formic acid or formamide to yield thieno[2,3-d]pyrimidinone derivatives. researchgate.net Microwave irradiation has been shown to be an effective method for synthesizing thieno[2,3-d]pyrimidines from α-aminothiophene carbonitriles. researchgate.net

Alternatively, the synthesis can begin with a pyrimidine derivative. The Thorpe-Ziegler cyclization of a pyrimidine bearing a mercaptocarbonitrile group is a key method for constructing the fused thiophene ring. nih.gov

| Starting Material | Reagent(s) | Product | Reference |

| 2-Amino-3-cyanothiophenes | Formic acid / Formamide | Thieno[2,3-d]pyrimidinone | researchgate.net |

| α-Aminothiophene carbonitriles | Microwave irradiation | Thieno[2,3-d]pyrimidine | researchgate.net |

| Pyrimidine with mercaptocarbonitrile group | Base | Thienopyrimidine | nih.gov |

| 2-Amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes | Isothiocyanates, then KOH | 3-Substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones | nih.govmdpi.com |

| 2-Amino-3-ethoxycarbonylthiophenes | Ethyl chloroformate, then p-chlorobenzylamine | Thieno[2,3-d]pyrimidine-2,4-dione | nih.govmdpi.com |

Pyrido[2,3-d]pyrimidines and Pyrido[1,2-a]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocycles that have garnered significant interest. Their synthesis can be achieved through multicomponent reactions. For instance, a four-component reaction of barbituric acid, aldehydes, malononitrile (B47326), and pyrrolidine (B122466) under catalyst-free conditions in ethanol yields pyrido[2,3-d]pyrimidine (B1209978) scaffolds. researchgate.net Another approach involves the condensation of β-oxodithioesters with 1,3-dimethyl-6-amino uracil (B121893) and aldehydes in a deep eutectic solvent. researchgate.net

The synthesis can also start from a preformed pyrimidine. For example, reacting 2,4,6-triaminopyrimidine (B127396) with the sodium salt of nitromalonaldehyde (B3023284) yields 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which can be further modified. nih.gov

Triazolo[4,5-d]pyrimidines and Triazolopyrimidine Hybrid Glycosides

Triazolopyrimidines, which contain a triazole ring fused to the pyrimidine, are another important class of heterocycles. The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines can be achieved by the cyclization of 1H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid. mdpi.com This initial product can then undergo further reactions to introduce various substituents. mdpi.com

Novel analogues of purine nucleosides have been synthesized within the thiazolo[4,5-d]pyrimidine (B1250722) ring system, which can be considered a related scaffold. nih.gov These syntheses often involve multi-step sequences starting from functionalized pyrimidine or thiazole (B1198619) precursors to build the fused ring system and subsequently attach a ribofuranosyl moiety. nih.gov

Pyrimido[1,2-a]benzimidazoles

The synthesis of pyrimido[1,2-a]benzimidazoles, a class of fused heterocyclic compounds, represents a significant area of research in organic chemistry. These compounds are structurally analogous to purines and other biologically relevant molecules, featuring a pyrimidine ring fused to a benzimidazole (B57391) core. The primary synthetic strategies involve the construction of the pyrimidine ring onto a pre-existing 2-aminobenzimidazole (B67599) scaffold. This is typically achieved through condensation reactions with various bifunctional electrophiles.

One of the most prevalent methods for assembling the pyrimido[1,2-a]benzimidazole (B3050247) framework is the reaction of 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds. nih.gov For instance, the reaction with β-bromo-α,β-unsaturated aldehydes in the presence of triethylamine (B128534) (Et3N) and magnesium sulfate (MgSO4) under microwave irradiation using dimethylformamide (DMF) as a solvent has been shown to be an efficient route to these fused systems. nih.gov Another approach utilizes α,β-unsaturated ketones in the presence of a reusable catalyst based on heterogeneous layered double hydroxides, which can produce the target compounds in high yields (>85%) under solvent-free conditions. nih.gov

Multicomponent reactions (MCRs) offer a powerful and efficient alternative for the synthesis of pyrimido[1,2-a]benzimidazoles. These reactions combine three or more starting materials in a single pot to form the desired product, often with high atom economy and procedural simplicity. A common MCR involves the condensation of 2-aminobenzimidazole, an aldehyde, and an active methylene compound like malononitrile or ethyl cyanoacetate. tandfonline.com Various catalysts have been employed to promote these transformations, including ionic liquids, silica (B1680970) sulfuric acid, and zinc perchlorate. tandfonline.comrsc.orgrsc.org

Another key synthetic pathway involves the cyclocondensation of 2-aminobenzimidazole with β-dicarbonyl compounds, particularly β-keto esters. nih.gov This reaction is effectively promoted by microwave activation, leading to the formation of pyrimido[1,2-a]benzimidazol-4-one derivatives in high yields (74–94%) within very short reaction times (e.g., 3 minutes). nih.gov

In some cases, unexpected products can arise from these reactions. For example, a three-component reaction between 2-aminobenzimidazole, diethyl malonate, and various aldehydes in the presence of a silica sulfuric acid/ethylene (B1197577) glycol catalytic system yielded not the expected product, but rather 2-hydroxyethyl 3-hydroxy-4-aryl-2-oxo-tetrahydropyrimidobenzimidazole-3-carboxylates and 4-aryl-hydropyrimido[1,2-a]-benzimidazol-2(1H)-ones. tandfonline.com These products result from subsequent reactions such as trans-esterification with the ethylene glycol solvent and decarboxylation. tandfonline.com

The following tables summarize representative examples of the synthesis of pyrimido[1,2-a]benzimidazoles, highlighting the diversity of reactants and conditions employed.

Table 1: Synthesis of Pyrimido[1,2-a]benzimidazoles via Reaction of 2-Aminobenzimidazole with α,β-Unsaturated Carbonyl Compounds

| Entry | R | R1 | Catalyst | Reaction Time (min) | Yield (%) | Reference |

| 5a | 4-i-PrC6H4 | H | PAA-g-LDH | 20 | 92 | nih.gov |

| 5b | 3-MeOC6H4 | H | PAA-g-LDH | 22 | 89 | nih.gov |

| 5c | 4-ClC6H4 | H | PAA-g-LDH | 22 | 90 | nih.gov |

| 5d | 4-MeC6H4 | H | PAA-g-LDH | 28 | 91 | nih.gov |

| 5e | 4-FC6H4 | H | PAA-g-LDH | 24 | 90 | nih.gov |

| 5f | 3,4,5-(MeO)3C6H2 | H | PAA-g-LDH | 29 | 91 | nih.gov |

| 5h | 3-O2NC6H4 | H | PAA-g-LDH | 25 | 85 | nih.gov |

| Conditions: Reaction of 2-aminobenzimidazole with substituted chalcones under solvent-free conditions. | ||||||

| PAA-g-LDH: Polyacrylic acid grafted layered double hydroxide. |

Table 2: Synthesis of Pyrimido[1,2-a]benzimidazol-4-ones via Cyclocondensation of 2-Aminobenzimidazole with β-Keto Esters

| Entry | β-Keto Ester Substituent (R) | Yield (%) | Reference |

| 70a | Me | 94 | nih.gov |

| 70b | Et | 92 | nih.gov |

| 70c | Ph | 89 | nih.gov |

| 70d | 4-Me-C6H4 | 85 | nih.gov |

| 70e | 4-MeO-C6H4 | 74 | nih.gov |

| 70f | 4-Cl-C6H4 | 88 | nih.gov |

| 70g | 4-Br-C6H4 | 91 | nih.gov |

| 70h | 2-thienyl | 82 | nih.gov |

| Conditions: Microwave irradiation for 3 minutes. |

Reaction Mechanisms and Chemical Transformations Involving 6 Amino 2 Butylthio Pyrimidin 4 Ol and Pyrimidine Analogues

Nucleophilic Aromatic Substitution (S_NAr) Pathways

Nucleophilic aromatic substitution (S_NAr) is a cornerstone of pyrimidine (B1678525) chemistry, enabling the introduction of a wide variety of functional groups onto the heterocyclic ring. This reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring.

Investigation of Covalent Bond Formation Mechanisms

The formation of a new covalent bond between a nucleophile and the pyrimidine ring is the initial and often rate-determining step in S_NAr reactions. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly lowers the electron density at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.

In the case of 6-Amino-2-(butylthio)pyrimidin-4-ol, the butylthio group at the C2 position can potentially be displaced by a strong nucleophile. For instance, in a study on the synthesis of 2-amino-substituted 6-methylpyrimidin-4-ol derivatives, the related compound 2-(methylthio)-6-methyl-pyrimidin-4-ol was refluxed with an excess of amines, such as piperidine (B6355638) or morpholine, in butanol. This reaction resulted in the displacement of the methylthio group and the formation of the corresponding 2-amino derivatives, demonstrating the feasibility of nucleophilic substitution at the C2 position. researchgate.net

Role of Leaving Groups (e.g., Sulfinate) in Pyrimidine Reactions

The efficiency of an S_NAr reaction is heavily dependent on the nature of the leaving group. A good leaving group must be able to stabilize the negative charge that it carries upon departure. While halides are common leaving groups in S_NAr reactions, other functionalities can also serve this purpose.

In pyrimidine chemistry, thioethers and their oxidized forms, such as sulfoxides and sulfones, can act as effective leaving groups. The thioether group itself, as in the butylthio group of this compound, can be displaced under forcing conditions. However, oxidation of the sulfur to a sulfoxide (B87167) or, even better, a sulfone, significantly enhances its leaving group ability. The resulting sulfinate or sulfonate is a stable anion, making the substitution process more favorable.

Electrophilic and Nucleophilic Reactivity of the Pyrimidine Core

The pyrimidine ring exhibits a distinct pattern of reactivity towards both nucleophiles and electrophiles, a direct consequence of the electronic properties imparted by the two nitrogen atoms.

Reactivity at Electron-Deficient Positions (C2, C4, C6)

As previously mentioned, the C2, C4, and C6 positions of the pyrimidine ring are electron-deficient and thus are the primary sites for nucleophilic attack. The presence of an amino group at C6 and a hydroxyl group (or its keto tautomer) at C4 in this compound will influence the reactivity of these positions. The amino group is an electron-donating group, which can partially deactivate the ring towards nucleophilic attack at the C6 position through resonance. Conversely, the oxo group at C4 enhances the electrophilicity of this position. The C2 position, situated between the two nitrogen atoms, is also a highly activated site for nucleophilic substitution.

Electrophilic Attack at C5

In contrast to the electron-deficient positions, the C5 position of the pyrimidine ring is relatively electron-rich. This makes it the most favorable site for electrophilic aromatic substitution. The electron-donating effects of the amino group at C6 and the hydroxyl/oxo group at C4 further enhance the nucleophilicity of the C5 carbon in this compound, directing electrophiles to this position.

Tautomerism and Isomerization Processes

Substituted pyrimidines, particularly those bearing amino and hydroxyl groups, can exist in different tautomeric forms. For this compound, several tautomers are possible due to the migration of protons between the ring nitrogens and the exocyclic amino and hydroxyl groups.

The primary tautomeric equilibrium for this compound involves the keto-enol tautomerism of the pyrimidin-4-ol moiety and the amino-imino tautomerism of the 6-amino group. Therefore, this compound can exist in equilibrium with its keto form, 6-Amino-2-(butylthio)pyrimidin-4(3H)-one and 6-Amino-2-(butylthio)pyrimidin-4(1H)-one. Furthermore, the amino group at C6 can exist in equilibrium with its imino tautomer.

Functional Group Interconversions and Derivatization Reactions

The functional groups of this compound provide multiple handles for chemical modification, enabling the synthesis of a wide array of derivatives with potentially new properties. ub.edufiveable.mevanderbilt.eduyoutube.comimperial.ac.uk

The amino group on the pyrimidine ring can undergo various reactions. For instance, N-alkylation and N-arylation of nitrogen-containing heterocycles can be achieved using various methods, including reactions in water at elevated temperatures. mdpi.com The chlorine atoms in dichloropyrimidines, such as 2-amino-4,6-dichloropyrimidine, are susceptible to nucleophilic substitution, allowing for the introduction of amino, alkoxy, and aryloxy groups. nih.gov

Primary aromatic amines, including aminopyrimidines, can react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. youtube.comyoutube.com This process, known as diazotization, proceeds through the formation of a nitrosonium ion electrophile. youtube.com The resulting diazonium salts are versatile intermediates that can undergo a variety of subsequent reactions.

For example, they can participate in diazo coupling reactions with electron-rich aromatic compounds, such as phenols, to form azo compounds, which are often colored dyes. youtube.comyoutube.com The arenediazonium salt acts as a weak electrophile in this reaction. youtube.com The diazotization of 2- and 4-aminopyridine (B3432731) in dilute mineral acid leads to the formation of diazonium ions which can be characterized by coupling with other molecules. rsc.org It is important to note that the nitrosation of some imidazoline-containing drugs can lead to a cascade of reactions, producing a complex mixture of products. nih.gov

The butylthio group in this compound is a key site for modification. The sulfur atom can be targeted for further functionalization. While direct S-alkylation or S-arylation on this specific compound is not extensively detailed in the provided context, related chemistries on similar structures are well-established. For example, 2-sulfonylpyrimidines have been shown to be effective agents for the S-arylation of cysteine residues in proteins, reacting rapidly at neutral pH to form stable S-heteroarylated adducts. nih.gov The quaternization of thiophenes via S-alkylation reactions with iodoalkanes in the presence of silver salts is another example of targeting sulfur for alkylation. rsc.org Furthermore, the S-arylation of thiols can be achieved using diaryliodonium salts, providing a route to diaryl sulfides. researchgate.net

Pyrimidine rings and their derivatives can undergo various rearrangement reactions, often leading to the formation of new heterocyclic systems. A notable example is the Dimroth rearrangement, which involves the transposition of endocyclic and exocyclic nitrogen atoms in certain heterocyclic systems. wikipedia.org This rearrangement has been observed in 1-alkyl-2-iminopyrimidines, where the reaction proceeds through the addition of water, ring-opening to an aminoaldehyde, and subsequent ring closure. wikipedia.org The presence of acids, bases, or certain substituents can facilitate this type of rearrangement. benthamscience.com

Other types of rearrangements in pyrimidine systems have also been reported. For instance, the thermal rearrangement of 2-alkoxypyrimidines can occur. rsc.org Additionally, novel rearrangements have been observed during the synthesis of fused pyrimidine systems like imidazo- or pyrimido[1,2-c]pyrimidines. acs.org The kinetics of the rearrangement of isopyrimidines to pyrimidines have been studied, showing that the reaction can be catalyzed by protons or hydroxide (B78521) ions, depending on the pH. rsc.org

Mechanistic Insights from Reaction Kinetics and Stereochemical Studies

Kinetic and stereochemical investigations provide a profound understanding of reaction mechanisms, offering details about the sequence of bond-making and bond-breaking events, the nature of intermediates, and the three-dimensional arrangement of atoms throughout the reaction coordinate. For substituted pyrimidines, these studies are instrumental in elucidating the factors that govern their reactivity and selectivity.

In the context of nucleophilic aromatic substitution (SNAr), a common reaction for pyrimidines, the rate-limiting step is often the initial nucleophilic attack on the pyrimidine ring to form a Meisenheimer-like intermediate. However, in some cases, the departure of the leaving group or a subsequent proton transfer can be rate-limiting. nih.govnih.gov

Computational studies on related heterocyclic systems, such as substituted thiophenes, have provided valuable insights into the factors influencing the rate-determining step. For the SNAr reaction of 2-methoxy-3-cyano-5-nitrothiophene with pyrrolidine (B122466), the formation of the zwitterionic intermediate via nucleophilic addition was found to have a low activation barrier, while the subsequent uncatalyzed proton transfer exhibited a much higher barrier, suggesting it could be the rate-limiting step under certain conditions. nih.gov However, when a second molecule of the nucleophile acts as a catalyst for the proton transfer, the barrier for this step is significantly lowered, making the initial nucleophilic attack the more likely rate-determining step. nih.gov

The table below presents hypothetical kinetic data for a nucleophilic substitution reaction on a pyrimidine analogue, illustrating how rate constants can be determined.

| Reactant Concentration (mol/L) | Nucleophile Concentration (mol/L) | Initial Rate (mol/L·s) |

| 0.1 | 0.1 | 2.0 x 10⁻⁵ |

| 0.2 | 0.1 | 4.0 x 10⁻⁵ |

| 0.1 | 0.2 | 4.0 x 10⁻⁵ |

| 0.2 | 0.2 | 8.0 x 10⁻⁵ |

This is an interactive data table. You can sort and filter the data to better understand the relationships between reactant concentrations and the reaction rate.

The stereochemical outcome of a reaction provides critical information about the mechanism, particularly the geometry of the transition state. Reactions are classified as stereospecific if stereoisomeric starting materials yield stereoisomerically different products, and stereoselective if a single starting material produces a predominance of one stereoisomer over others. mdpi.com

In the realm of pyrimidine chemistry, stereoselectivity is a key consideration in the synthesis of chiral molecules. For instance, the synthesis of chiral pyrimidines bearing a stereogenic center adjacent to the C-2 position has been achieved with high stereoretention, indicating a mechanism that does not involve racemization at the chiral center. nih.govresearchgate.netresearchgate.net This is crucial for the development of peptidomimetics where the stereochemistry of amino acid precursors must be preserved. nih.govresearchgate.net

The synthesis of enantiomerically pure carbocyclic pyrimidine C-nucleosides often relies on key intermediates derived from chiral starting materials like D-ribose. nih.gov The stereochemistry of subsequent reactions, such as SN2 substitutions, is critical for establishing the correct configuration at multiple chiral centers. nih.gov Similarly, in the synthesis of carboranyl pyrimidine nucleosides, specific catalysts are employed during the N-glycosylation step to favor the formation of the desired β-isomer. nih.gov

Intramolecular cycloaddition reactions involving pyrimidine derivatives can also exhibit high stereoselectivity. For example, a surfactant-catalyzed intramolecular nitrone cycloaddition in aqueous media has been reported to yield a single isomer of either an oxepane (B1206615) or a pyran fused to a furanoside ring. nih.gov This high degree of stereocontrol is attributed to the organized environment provided by the surfactant micelles.

The table below illustrates a hypothetical stereoselective reaction of a pyrimidine derivative, showing the distribution of diastereomeric products.

| Reaction Condition | Diastereomer A (%) | Diastereomer B (%) | Diastereomeric Excess (de) |

| Catalyst 1, 25°C | 85 | 15 | 70% |

| Catalyst 1, 0°C | 92 | 8 | 84% |

| Catalyst 2, 25°C | 60 | 40 | 20% |

| No Catalyst, 25°C | 55 | 45 | 10% |

This interactive data table allows for the comparison of how different reaction conditions can influence the stereochemical outcome of a transformation.

Computational and Theoretical Chemistry of 6 Amino 2 Butylthio Pyrimidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can elucidate electronic structure and predict reactivity.

Electronic Structure Analysis of Pyrimidine (B1678525) Derivatives

The electronic character of the pyrimidine ring in 6-Amino-2-(butylthio)pyrimidin-4-ol is significantly influenced by its substituents: the amino group (-NH2) at position 6, the butylthio group (-S(CH2)3CH3) at position 2, and the hydroxyl group (-OH) at position 4, which exists in tautomeric equilibrium with its keto form (pyrimidin-4-one).

Amino Group (-NH2): The amino group is a strong electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). The resonance effect typically dominates, increasing the electron density of the pyrimidine ring, particularly at the ortho and para positions.

Reactivity Predictions based on Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO (Highest Occupied Molecular Orbital): The HOMO represents the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile. For this compound, the electron-donating amino and hydroxyl/thioether groups would lead to a higher energy HOMO compared to unsubstituted pyrimidine, indicating greater nucleophilicity. The electron density of the HOMO is expected to be concentrated on the pyrimidine ring and the heteroatoms of the substituents (N of the amino group, O of the hydroxyl, and S of the butylthio group).

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the orbital that is most likely to accept electrons in a reaction with a nucleophile. The energy of the LUMO is an indicator of the molecule's electrophilicity. The presence of the electronegative nitrogen atoms in the pyrimidine ring and the carbonyl group in the keto tautomer would lower the energy of the LUMO, making the ring susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial parameter for determining the chemical stability of a molecule. A large gap implies high stability and low reactivity, while a small gap suggests higher reactivity. The substituent effects on HOMO and LUMO energies are critical for tuning the electronic properties of conjugated molecules. nih.gov

Illustrative Data Table 4.1: Calculated Frontier Orbital Energies

| Parameter | Energy (eV) | Description |

| HOMO Energy | -5.8 | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.2 | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 4.6 | Reflects the chemical reactivity and kinetic stability of the molecule. |

Note: These values are hypothetical and for illustrative purposes to demonstrate the output of quantum chemical calculations.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation provide a dynamic view of molecular behavior, including conformational preferences and potential interactions with biological macromolecules.

Conformational Analysis of the Butylthio Side Chain and Pyrimidine Ring

The flexibility of this compound is primarily due to the butylthio side chain.

Butylthio Side Chain: The four-carbon butyl chain has multiple rotatable single bonds (C-C and C-S), leading to numerous possible conformations. The relative energies of these conformers (e.g., anti vs. gauche) determine the most probable shapes of the side chain in different environments. Conformational analysis helps identify low-energy, stable conformations that are more likely to be biologically relevant. Studies on similar 2-alkylthio-dihydropyrimidinones have highlighted the importance of the alkylthio side chain's conformation in fitting into specific binding pockets. nih.gov

Pyrimidine Ring: The pyrimidine ring itself is largely planar, although the exocyclic amino group may exhibit some pyramidalization. nih.gov A significant conformational aspect is the tautomerism between the hydroxyl (-ol) and keto (-one) forms. The keto form is generally more stable for pyrimidin-4-ones. Computational studies can quantify the energy difference between these tautomers, which is crucial as they present different hydrogen bonding patterns and electronic profiles.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. mdpi.com This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.gov For this compound, a hypothetical docking study into an enzyme active site (e.g., a kinase, a common target for pyrimidine derivatives) would involve:

Preparation: Obtaining the 3D structures of both the ligand (this compound) and the target protein.

Docking Simulation: Using software to explore various binding poses of the ligand within the protein's active site.

Scoring and Analysis: Ranking the poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-ranked poses are then analyzed to identify key interactions.

Potential interactions for this compound could include:

Hydrogen Bonds: The amino group and the pyrimidinone moiety (both as H-bond donors and acceptors) are prime candidates for forming hydrogen bonds with amino acid residues in the active site. This is a common binding motif for pyrimidine-based inhibitors. nih.govtandfonline.com

Hydrophobic Interactions: The butyl side chain can engage in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic pyrimidine ring can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Illustrative Data Table 4.2: Hypothetical Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase X | -8.5 | Glu101, Leu150 | Hydrogen Bond, Hydrophobic |

| Kinase Y | -7.2 | Phe88 | π-π Stacking |

| Kinase Z | -6.9 | Asp160, Val35 | Hydrogen Bond, Hydrophobic |

Note: This table is for illustrative purposes only. The target proteins and results are hypothetical.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. acs.org These models are valuable for predicting the activity of new, unsynthesized compounds.

To build a QSAR model for a class of compounds including this compound, the following steps would be taken:

Data Set: A series of pyrimidine analogues with experimentally measured biological activity (e.g., IC50 values) would be compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that correlates the descriptors with biological activity. cncb.ac.cn

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

For pyrimidine derivatives, common QSAR descriptors include those related to hydrophobicity (LogP), electronic properties (partial charges), and steric factors (molecular volume). A QSAR model might reveal, for instance, that increasing the length of the alkylthio chain positively correlates with activity up to a certain point, or that electron-withdrawing groups on the pyrimidine ring are essential for binding.

Illustrative Data Table 4.3: Hypothetical QSAR Equation and Descriptors

Equation: pIC50 = 0.5 * LogP - 2.1 * (LUMO) + 0.03 * (Molecular Volume) + 1.5

| Compound | LogP | LUMO (eV) | Molecular Volume (ų) | Predicted pIC50 |

| Analog 1 | 2.1 | -1.0 | 180 | 4.84 |

| This compound | 2.5 | -1.2 | 210 | 5.07 |

| Analog 3 | 3.0 | -1.3 | 230 | 5.99 |

Note: This QSAR model is hypothetical and presented for illustrative purposes.

Development and Validation of 2D and 3D-QSAR Models (e.g., CoMFA)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity or chemical properties. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have proven to be powerful in understanding the interaction of ligands with receptors and in predicting the activity of new compounds.

In the context of pyrimidine derivatives, numerous 3D-QSAR studies have been successfully conducted to elucidate the structural requirements for various biological activities. For instance, CoMFA has been employed to study pyrimidine derivatives as inhibitors of various enzymes. nih.gov These studies typically involve the generation of a 3D model for each molecule in a dataset, followed by the calculation of steric and electrostatic fields around them. The variations in these fields are then correlated with the observed biological activities using statistical methods like Partial Least Squares (PLS).

A hypothetical CoMFA study on a series of 6-Amino-2-(alkylthio)pyrimidin-4-ol analogs would involve aligning the structures, often based on a common core, and then calculating the steric and electrostatic interaction energies with a probe atom at various grid points. The resulting data would be analyzed to generate a 3D contour map, visually representing the regions where steric bulk or specific electrostatic charges are favorable or unfavorable for the desired activity.

The robustness and predictive power of such a model would be rigorously validated using several statistical metrics. A typical validation summary for a 3D-QSAR model on pyrimidine derivatives might look like the following:

| Parameter | Description | Typical Value | Reference |

| q² | Cross-validated correlation coefficient | > 0.5 | nih.gov |

| r² | Non-cross-validated correlation coefficient | > 0.6 | nih.gov |

| F-statistic | F-test value | High value | nih.gov |

| SEE | Standard Error of Estimate | Low value | nih.gov |

| r²_pred | Predictive r² for an external test set | > 0.6 | rsc.org |

This table is illustrative and based on typical values reported in QSAR studies of pyrimidine derivatives.

The insights gained from such a CoMFA model would be invaluable for designing more potent and selective this compound derivatives. For example, the model might indicate that increasing the steric bulk at a particular position of the butyl chain could enhance activity, or that a more electron-donating group at the amino position is beneficial.

Predictive Modeling for Chemical Properties and Reactivity Profiles

Beyond biological activity, computational models can predict a wide range of chemical properties and reactivity profiles for this compound. Density Functional Theory (DFT) is a powerful quantum mechanical method used for this purpose. By solving the Schrödinger equation for the molecule, DFT can provide insights into its electronic structure, which governs its properties and reactivity.

For this compound, DFT calculations could be used to predict properties such as:

Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable conformation.

Electronic Properties: The distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Spectroscopic Properties: Predictions of IR, Raman, and NMR spectra can aid in the experimental characterization of the compound.

Reactivity Descriptors: Global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide a quantitative measure of the molecule's reactivity.

| Reactivity Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. |

This table outlines key reactivity descriptors that can be calculated using DFT.

By calculating these descriptors for this compound and its potential derivatives, a predictive model of their reactivity can be built. For instance, a derivative with a lower HOMO-LUMO gap would be predicted to be more reactive. Similarly, a higher electrophilicity index would suggest a greater susceptibility to nucleophilic attack.

Mechanistic Computational Studies

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states that are often difficult to observe experimentally.

Elucidation of Reaction Pathways and Transition States

The synthesis of this compound likely involves the reaction of a precursor like 6-amino-2-mercaptopyrimidin-4-ol with a butyl halide. DFT calculations can be employed to elucidate the reaction pathway for this S-alkylation reaction. The calculations would involve mapping the potential energy surface of the reaction, identifying the structures of the reactants, intermediates, transition states, and products.

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. By calculating the geometry and energy of the transition state, the activation energy for the reaction can be determined. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions. For example, the calculations might reveal whether the reaction proceeds via an SN1 or SN2 mechanism and how the choice of solvent might influence the reaction rate.

Furthermore, computational studies can investigate the potential for side reactions, such as N-alkylation or O-alkylation, by comparing the activation energies for these alternative pathways. This would provide valuable insights for improving the regioselectivity of the synthesis.

Proton Transfer Mechanisms in Pyrimidine-Mediated Processes

The this compound molecule contains both proton-donating (amino and hydroxyl groups) and proton-accepting (ring nitrogens and carbonyl oxygen) sites, making it susceptible to proton transfer processes. Tautomerism, the migration of a proton between two or more sites in a molecule, is a key consideration. The pyrimidin-4-ol moiety can exist in equilibrium with its pyrimidin-4-one tautomer.

Computational studies, particularly DFT, are well-suited to investigate the thermodynamics and kinetics of these proton transfer events. By calculating the relative energies of the different tautomers, the most stable form can be identified. For hydroxypyrimidines, the keto tautomer is often found to be more stable.

The mechanism of proton transfer can also be elucidated. The transfer could be an intramolecular process, involving a direct hop of the proton, or it could be mediated by solvent molecules. Computational studies on related systems have shown that the presence of a single water molecule can significantly lower the activation barrier for proton transfer by acting as a proton shuttle. nih.gov This is achieved through a concerted mechanism where the water molecule simultaneously accepts a proton from the donor site and donates a proton to the acceptor site.

Investigating these proton transfer mechanisms is important as the tautomeric form of the molecule can significantly influence its chemical reactivity and its ability to interact with biological targets. For instance, the hydrogen bonding pattern, which is crucial for molecular recognition, will be different for each tautomer.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Amino 2 Butylthio Pyrimidin 4 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 6-Amino-2-(butylthio)pyrimidin-4-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for an unambiguous structural assignment.

The ¹H NMR spectrum provides a map of the different proton environments within a molecule. In the case of this compound, the spectrum is characterized by distinct signals corresponding to the protons of the butyl chain and the pyrimidine (B1678525) ring.

The analysis of closely related analogues, such as 2-(heptylthio)pyrimidine-4,6-diamine, provides a strong basis for assigning the expected chemical shifts for the butylthio side chain. mdpi.com The methylene (B1212753) protons adjacent to the sulfur atom (H-1') are deshielded by the electronegative sulfur and are expected to appear as a triplet at approximately 3.0-3.2 ppm. mdpi.com The subsequent methylene groups (H-2' and H-3') will appear further upfield, typically as complex multiplets between 1.4 and 1.7 ppm. The terminal methyl group (H-4') of the butyl chain is the most shielded and is expected to produce a triplet at around 0.9 ppm. mdpi.com

The pyrimidine ring itself contains a single aromatic proton (H-5), which is expected to appear as a sharp singlet. In similar structures like 2-(heptylthio)pyrimidine-4,6-diamine, this proton resonates at approximately 5.26 ppm. mdpi.com The protons of the amino group (-NH₂) often appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is typically observed in the range of 5.3-5.4 ppm for related aminopyrimidine structures. mdpi.com The hydroxyl (-OH) and amide (-NH-) protons of the pyrimidinol ring undergo tautomerism and their signals can be broad and variable, often observed further downfield.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (pyrimidine) | ~5.3 | Singlet | N/A |

| NH₂ | ~5.3-5.4 | Broad Singlet | N/A |

| H-1' (-S-CH₂ -) | ~3.0-3.2 | Triplet | ~7.5 |

| H-2' (-CH₂-) | ~1.6-1.7 | Sextet | ~7.5 |

| H-3' (-CH₂ -) | ~1.4-1.5 | Sextet | ~7.5 |

| H-4' (-CH₃ ) | ~0.9 | Triplet | ~7.3 |

Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The carbon atoms of the pyrimidine ring are significantly deshielded and appear in the downfield region of the spectrum. Based on data from analogues like 2-(heptylthio)pyrimidine-4,6-diamine, the C2 carbon, bonded to both sulfur and two nitrogen atoms, is expected to be the most deshielded, resonating around 170.0 ppm. mdpi.com The C4 and C6 carbons, attached to nitrogen and oxygen/nitrogen respectively, are also found downfield, typically in the 160-164 ppm range. mdpi.com The C5 carbon, bonded to a hydrogen, is considerably more shielded, with an expected chemical shift around 80 ppm. mdpi.com

The carbons of the butylthio side chain appear in the upfield, aliphatic region of the spectrum. The C-1' carbon, directly attached to the sulfur, is the most deshielded of the chain, with a predicted resonance around 32-34 ppm. The other methylene carbons (C-2' and C-3') would appear in the 20-30 ppm range, while the terminal methyl carbon (C-4') would be the most shielded, resonating at approximately 13-14 ppm. mdpi.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (pyrimidine) | ~170.0 |

| C4, C6 (pyrimidine) | ~163.8 |

| C5 (pyrimidine) | ~79-80 |

| C1' (-S-C H₂-) | ~32-34 |

| C2' (-C H₂-) | ~29-31 |

| C3' (-C H₂-) | ~21-23 |

| C4' (-C H₃) | ~13-14 |

While 1D NMR provides essential information, 2D NMR techniques are indispensable for confirming the complete molecular structure by establishing correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign the C-H pairs of the butyl chain (H-1'/C-1', H-2'/C-2', etc.) and the pyrimidine ring (H-5/C-5).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the H-1' protons of the butyl group and the C2 carbon of the pyrimidine ring, confirming the S-alkylation site. mdpi.com Additionally, correlations between the H-5 proton and the C4 and C6 carbons would verify the structure of the heterocyclic core.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks. It would show clear correlations between the adjacent methylene and methyl protons of the butyl chain (H-4' to H-3', H-3' to H-2', H-2' to H-1'), confirming the linear structure of the alkyl group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides an extremely accurate measurement of a molecule's mass. This allows for the determination of its elemental formula, a critical step in structure confirmation.

For this compound, the molecular formula is C₈H₁₃N₃OS. fluorochem.co.uk HRMS would be used to measure the mass of the protonated molecule, [M+H]⁺. The calculated exact mass for [C₈H₁₄N₃OS]⁺ is 200.0852. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unambiguous confirmation of the compound's elemental composition. This method was successfully used to confirm the structure of the analogous 2-(heptylthio)pyrimidine-4,6-diamine, where the observed mass for its protonated form was in excellent agreement with the calculated value. mdpi.com

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or protonated molecule) which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide structural information. The fragmentation of pyrimidines often involves cleavages within the heterocyclic ring and the loss of side chains. nih.gov

For this compound, a primary fragmentation pathway would involve the cleavage of the butyl group. A common fragmentation for alkylthio compounds is the cleavage of the C-S bond. This could occur in two ways:

Loss of the butyl radical (•C₄H₉): This would result in a fragment ion corresponding to the 6-amino-4-ol-pyrimidine-2-thiol core.

McLafferty-type rearrangement: This could lead to the loss of butene (C₄H₈) via a hydrogen transfer, resulting in the formation of a protonated 6-amino-2-mercaptopyrimidin-4-ol ion.

Further fragmentation of the pyrimidine ring itself could involve the loss of small neutral molecules like cyanic acid or isocyanic acid, consistent with fragmentation patterns observed for uracil (B121893) and related pyrimidine structures. nih.gov Analysis of these fragmentation pathways provides a detailed fingerprint of the molecule, confirming the identity and connectivity of its constituent parts.

Predicted Collision Cross Sections (CCS) for Structural Insights

For a molecule with the chemical formula C₈H₁₃N₃OS, such as this compound, machine learning models can predict a range of possible CCS values depending on the specific adduct ion (e.g., [M+H]⁺, [M+Na]⁺). The prediction accuracy of these models typically falls within a median relative error of 2-3%. washington.edu The predicted CCS value is influenced by the molecule's conformation, including the orientation of the flexible butylthio chain and the spatial arrangement of the amino and hydroxyl groups. Different conformers will present different average cross-sectional areas to the drift gas in an ion mobility spectrometer, and the predicted CCS often represents a rotationally averaged value of the most stable gas-phase ion structure. nih.gov

Table 1: Predicted Collision Cross Section (CCS) Data for Isomeric Compounds

| Compound | Molecular Formula | Predicted CCS (Ų) [M+H]⁺ | Prediction Method |

| Isomer A | C₈H₁₃N₃OS | 145.2 | Machine Learning (SVR) |

| Isomer B | C₈H₁₃N₃OS | 148.5 | Deep Learning (Neural Network) |

| Isomer C | C₈H₁₃N₃OS | 146.8 | Theoretical Calculation (Trajectory Method) |

Note: The data in this table is illustrative and based on predictions for compounds with the same molecular formula to demonstrate the utility of CCS in distinguishing isomers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.